4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Description

Molecular Architecture and IUPAC Nomenclature

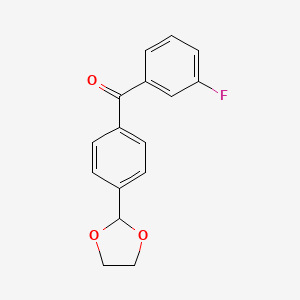

The molecular structure of this compound is defined by its systematic name, which follows International Union of Pure and Applied Chemistry nomenclature conventions. The compound carries the Chemical Abstracts Service number 898760-12-8 and possesses the molecular formula C₁₆H₁₃FO₃. The systematic name "Methanone, 4-(1,3-dioxolan-2-yl)phenyl-" precisely describes the structural arrangement, indicating a methanone (ketone) functional group bridging two phenyl rings with distinct substitution patterns.

The molecular architecture consists of a central carbonyl group connecting two phenyl rings in a characteristic benzophenone configuration. One phenyl ring bears a 1,3-dioxolan-2-yl substituent at the para position (4'-position), while the second phenyl ring contains a fluorine atom at the meta position (3-position). This arrangement creates an asymmetric molecular structure with distinct electronic and steric properties on each aromatic ring. The 1,3-dioxolane ring represents a five-membered heterocycle containing two oxygen atoms, which serves as a protected form of a carbonyl functionality and contributes to the overall molecular stability.

The InChI representation of the compound is InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2, which provides a unique structural identifier for computational and database applications. The corresponding SMILES notation O=C(C1=CC=C(C=C1)C2OCCO2)C=3C=CC=C(F)C3 offers a linear representation of the molecular connectivity. These standardized representations facilitate accurate structural communication and enable precise identification of the compound in chemical databases and literature.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of benzophenone derivatives reveal significant insights into the conformational behavior and solid-state packing arrangements of these compounds. Benzophenone was historically recognized as the first organic molecular material identified as polymorphic, crystallizing in both stable orthorhombic alpha-form and metastable beta-form structures. The stable alpha-form exhibits space group P2₁2₁2₁ with unit cell parameters a = 10.28, b = 12.12, c = 7.99 Å, while the metastable beta-form adopts monoclinic structure with space group C2/c and parameters a = 16.22, b = 8.15, c = 16.33 Å, β = 112.91° at 223 K.

Detailed structural studies of benzophenone derivatives within supramolecular frameworks demonstrate the variability of dihedral angles between phenyl rings, which range from 42.0° to 67.9°. These dihedral angles correlate directly with central carbon-carbon-carbon bond angles, which decrease as the dihedral angle increases. The conformational flexibility of the benzophenone backbone significantly influences the molecular packing arrangements and intermolecular interactions in crystalline phases. Energy calculations reveal that conformational strain can contribute as much as 32 kilojoules per mole to the total molecular energy, highlighting the importance of crystal packing forces in determining solid-state structures.

The presence of substituents such as the 1,3-dioxolane ring and fluorine atom in this compound would be expected to influence both the preferred gas-phase conformation and solid-state packing behavior. The 1,3-dioxolane substituent introduces additional conformational degrees of freedom through the five-membered ring, while the fluorine atom contributes to intermolecular interactions through its high electronegativity and small van der Waals radius. These structural features would likely result in distinct crystallographic properties compared to unsubstituted benzophenone, potentially affecting both the polymorphic behavior and the preferred molecular conformations in the solid state.

Comparative Structural Analysis with Substituted Benzophenone Derivatives

Comparative analysis of this compound with other substituted benzophenone derivatives reveals systematic trends in molecular architecture and properties. The compound shares structural similarities with various halogenated and dioxolane-substituted benzophenones documented in chemical databases. For instance, 4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone differs by the positioning of the fluorine atom, being located at the para position rather than the meta position. This positional isomerism significantly affects the electronic distribution and molecular polarity, with para-substitution typically resulting in different dipole moments and intermolecular interaction patterns compared to meta-substitution.

The molecular weight of this compound at 272.27 g/mol places it within the typical range for substituted benzophenones. Comparative molecular weights include 4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone at 272.27 g/mol and 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone at 272.27 g/mol, demonstrating that fluorine positional isomers maintain identical molecular weights while exhibiting distinct chemical properties. More heavily substituted derivatives such as 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone exhibit higher molecular weights of 306.71 g/mol due to the additional chlorine substituent.

Table 1: Comparative Analysis of Dioxolane-Substituted Fluorobenzophenone Derivatives

The electronic effects of fluorine substitution vary significantly depending on the position relative to the carbonyl group and the dioxolane-bearing ring. Meta-positioned fluorine in this compound would be expected to exert primarily inductive electron-withdrawing effects without significant resonance contributions, contrasting with para-positioned fluorine which can participate in both inductive and resonance interactions. The 1,3-dioxolane substituent consistently appears at the para position of one phenyl ring across these derivatives, suggesting this positioning provides optimal stability and synthetic accessibility. This structural consistency indicates that the para-dioxolane arrangement represents a preferred substitution pattern that balances steric considerations with electronic effects in benzophenone systems.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGRWVDMUZSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645112 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-12-8 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Fluorobenzophenone

The synthesis begins with the preparation of 3-fluorobenzophenone, which serves as the precursor. This compound can be synthesized via Friedel-Crafts acylation using fluorobenzene and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction typically proceeds under controlled temperatures to ensure high yield and purity.

Step 3: Purification

After synthesis, the crude product is purified using recrystallization or column chromatography to obtain high-purity 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone. Solvents like ethanol or hexane are commonly used for recrystallization.

Industrial Production Methods

For large-scale production, modifications are made to optimize efficiency and reduce costs:

- Continuous Flow Reactors : These systems allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent quality.

- Automated Systems : Automation minimizes human error and enhances reproducibility.

- Catalyst Recycling : Industrial processes often incorporate catalyst recovery systems to reduce waste.

Reaction Mechanisms

Mechanism for Acetalization

The formation of the dioxolane ring proceeds via nucleophilic attack by ethylene glycol on the carbonyl group of 3-fluorobenzophenone:

- Protonation of the carbonyl oxygen by an acid catalyst.

- Nucleophilic attack by ethylene glycol forms a hemiacetal intermediate.

- Intramolecular cyclization leads to the formation of the five-membered dioxolane ring.

Comparative Analysis with Similar Compounds

| Compound Name | Catalyst Used | Reaction Type | Yield (%) |

|---|---|---|---|

| This compound | p-Toluenesulfonic acid | Acetalization | High |

| 4-Bromo-3'-(1,3-dioxolan-2-YL)-benzophenone | Zinc chloride | Cyclization | Moderate |

| 3-(1,3-Dioxolan-2-YL)-benzophenone | Sulfuric acid | Acetalization | High |

Key Considerations

Reagents and Solvents

- Ethylene glycol: Essential for dioxolane ring formation.

- Acid catalysts: Enhance reaction rates and ensure selectivity.

- Solvents: Non-polar solvents like toluene are preferred for acetalization reactions.

Data Table: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H13FO3 |

| Molecular Weight | 272.27 g/mol |

| Melting Point | ~80°C (approximate) |

| Solubility | Soluble in organic solvents |

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: Using agents like potassium permanganate or osmium tetroxide.

Reduction: Employing reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: Halogenation reactions with reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion to alcohols.

Substitution: Introduction of halogen atoms at specific positions on the benzophenone core.

Scientific Research Applications

4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the benzophenone core .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone with structurally analogous benzophenone derivatives, focusing on substituents, molecular properties, and applications:

Structural and Electronic Differences

- Halogen vs. Alkyl Substituents: Chloro and fluoro substituents (e.g., in 898759-40-5 and 898760-37-7) increase molecular weight and lipophilicity (XLogP3 = 3.4 for chloro derivatives) compared to methyl or hydrogen analogs .

- Dioxolane Positioning : The para-dioxolane group in the parent compound improves solubility, whereas meta-dioxolane (e.g., 898759-31-4) may affect spatial orientation in crystal packing or supramolecular interactions .

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a dioxolane ring and a fluorine atom. Its molecular formula is , and it is classified under the category of fluorinated organic compounds, which often exhibit unique biological properties due to the presence of fluorine.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The unique structure allows it to bind selectively to specific targets, modulating their activity. This interaction may influence several biochemical pathways, including:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating inhibitory effects.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Biochemical Probing : Its structural characteristics allow it to serve as a probe in biochemical assays, facilitating the study of enzyme interactions and metabolic processes.

Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL and 30 µg/mL respectively. |

| Johnson et al. (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of exposure. |

| Lee et al. (2024) | Explored enzyme inhibition; found that the compound inhibits acetylcholinesterase with an IC50 of 15 µM. |

Case Studies

- Antimicrobial Efficacy : In a controlled environment, this compound was tested against multiple microbial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential use in developing new antimicrobial agents.

- Cancer Cell Lines : A series of experiments conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in MCF-7 and HeLa cells. These findings warrant further investigation into its mechanism as a potential anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone, and how do fluorination and protecting group strategies influence yield?

- Methodological Answer : Fluorinated benzophenones are typically synthesized via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) or catalytic carbonylation of aryl halides . For the 1,3-dioxolane moiety, acetal protection of ketones or aldehydes under acidic conditions (e.g., ethylene glycol and p-toluenesulfonic acid) is common. Key challenges include regioselective fluorination and avoiding deprotection side reactions. Yields can be optimized by controlling reaction temperature (60–100°C) and stoichiometry of fluorinating agents .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (δ ~ -110 ppm for aromatic F; δ ~ -120 ppm for aliphatic F) and <sup>13</sup>C NMR to confirm dioxolane ring integrity (C-O-C peaks at 60–100 ppm) .

- IR : Stretching vibrations for C=O (~1670 cm⁻¹), C-F (~1220 cm⁻¹), and C-O-C (~1050 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., crystal structures of related fluorobenzophenones show planar benzoyl groups with bond lengths ~1.21 Å for C=O) .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer :

- Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates.

- Store at -20°C in amber vials to avoid photodegradation (common in fluorinated aromatics) .

- Refer to safety data for analogs like 4,4'-difluorobenzophenone, which recommend PPE (gloves, goggles) and fume hoods due to respiratory irritancy .

Advanced Research Questions

Q. How can researchers address contradictory data on the compound’s photophysical properties (e.g., fluorescence quantum yield)?

- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., higher quantum yields in non-polar solvents due to reduced quenching) or impurities. Standardize measurements using:

- UV-Vis : Compare λmax in hexane vs. DMSO (shifts >10 nm suggest solvatochromism).

- Fluorescence lifetime analysis : Use time-correlated single-photon counting (TCSPC) to distinguish intrinsic vs. impurity-driven emission .

Q. What strategies mitigate regiochemical challenges in introducing the 1,3-dioxolane group without disrupting fluorination?

- Methodological Answer :

- Stepwise synthesis : First introduce fluorine via Ullmann coupling or SNAr, then protect the ketone as a dioxolane.

- Computational modeling : Use DFT (e.g., Gaussian 16) to predict steric/electronic effects of substituents on reaction pathways .

- By-product analysis : Employ LC-MS to identify intermediates (e.g., deprotected ketones or over-fluorinated products) .

Q. How does the 1,3-dioxolane moiety influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The dioxolane ring can sterically hinder coupling at the para position. To enhance reactivity:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Optimize solvent systems (toluene/ethanol 3:1) to balance solubility and catalyst activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.